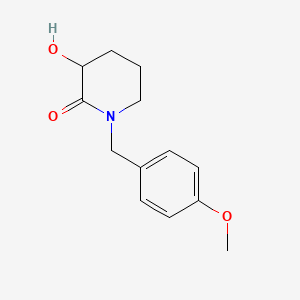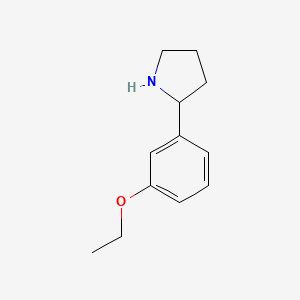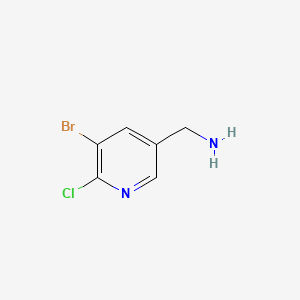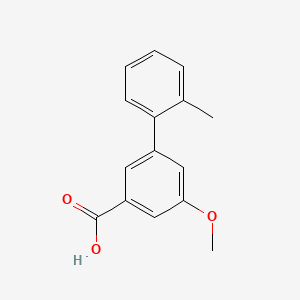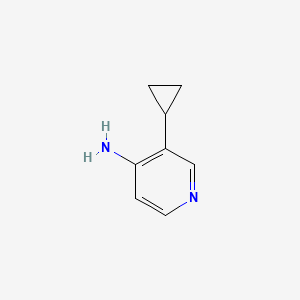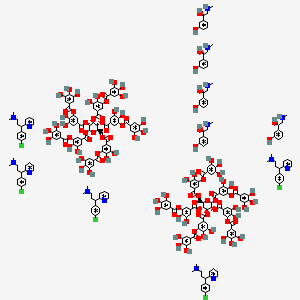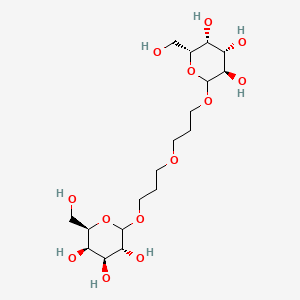
LS-Tetrasaccharide a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LS-Tetrasaccharide a, also known as Sialyl-lacto-N-tetraose a, is a complex carbohydrate found in human milk. It is a type of human milk oligosaccharide, which plays a crucial role in the development of the infant gut microbiota and immune system. The compound has the chemical formula C37H61N2O29Na1 and a molecular weight of 1020.87 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LS-Tetrasaccharide a involves the sequential addition of monosaccharide units to form the tetrasaccharide structure. The process typically starts with the preparation of glycosyl donors and acceptors, followed by glycosylation reactions under controlled conditions. Common reagents used in these reactions include glycosyl halides, glycosyl trichloroacetimidates, and glycosyl phosphates. The reaction conditions often involve the use of catalysts such as silver triflate or boron trifluoride etherate .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its structure and the specificity required in its synthesis. advancements in enzymatic synthesis and biotechnological methods have made it possible to produce this compound on a larger scale. Enzymatic synthesis involves the use of glycosyltransferases to catalyze the formation of glycosidic bonds, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: LS-Tetrasaccharide a undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar units can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine water are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or tosyl chloride are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
LS-Tetrasaccharide a has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in the study of human milk oligosaccharides and their impact on infant health.
Medicine: Research on this compound contributes to understanding its role in immune modulation and gut microbiota development.
Mechanism of Action
The mechanism of action of LS-Tetrasaccharide a involves its interaction with specific receptors in the gut. It acts as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria. This interaction helps in the development of a healthy gut microbiota, which is essential for the immune system and overall health. The molecular targets include glycan-binding proteins and receptors on the surface of gut epithelial cells .
Comparison with Similar Compounds
- LS-Tetrasaccharide b
- LS-Tetrasaccharide c
- Sialyl-lacto-N-tetraose b
Comparison: LS-Tetrasaccharide a is unique due to its specific glycan structure, which includes Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc. This structure allows it to interact with specific receptors and exert its prebiotic effects. In comparison, other similar compounds may have different glycan structures, leading to variations in their biological activities and applications .
Properties
CAS No. |
64003-58-5 |
|---|---|
Molecular Formula |
C37H61N2O29Na |
Molecular Weight |
1020.86 |
Synonyms |
Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride](/img/structure/B594283.png)
![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)
